molecular formula C5H10N2O B11924701 3-(Aminomethyl)-3-methylazetidin-2-one

3-(Aminomethyl)-3-methylazetidin-2-one

Cat. No.: B11924701
M. Wt: 114.15 g/mol
InChI Key: RJGUXGAXNCOIBQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methylazetidin-2-one is a four-membered azetidinone ring compound with an aminomethyl group and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3-chloro-3-methylazetidin-2-one with ammonia or an amine can yield the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for sustainable industrial practices .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-3-methylazetidin-2-one is unique due to its four-membered ring structure, which imparts specific chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds and make it a valuable subject of study in various fields .

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

3-(aminomethyl)-3-methylazetidin-2-one

InChI

InChI=1S/C5H10N2O/c1-5(2-6)3-7-4(5)8/h2-3,6H2,1H3,(H,7,8)

InChI Key

RJGUXGAXNCOIBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1=O)CN

Origin of Product

United States

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